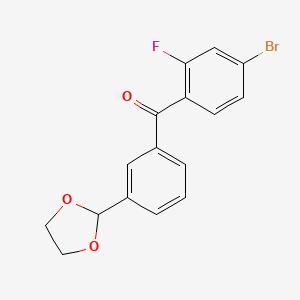

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of bromophenol derivatives is detailed in the second paper, where the authors report the first synthesis of biologically active natural bromophenols and their derivatives. These compounds were synthesized in racemic form and demonstrated powerful antioxidant activities . Although the specific synthesis of 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone is not described, the methodologies for synthesizing bromophenol derivatives could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromophenol derivatives is complex, as evidenced by the structure of urceolatin, a unique bromophenol from Polysiphonia urceolata, which contains a benzylphenanthro[4,5-bcd]furan unit . The structure of 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone would likely be similarly complex, with the presence of bromo and fluoro substituents potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

The papers discuss the thermal degradation of bromophenols, which can lead to the formation of various products including dibenzo-p-dioxin and bromodibenzofurans . These studies provide insight into the potential degradation pathways and byproducts that could be formed from bromophenol derivatives under high-temperature conditions. This information could be relevant when considering the stability and reactivity of 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenol derivatives are influenced by their molecular structure. For instance, urceolatin showed significant radical-scavenging activity, which is indicative of its potential as an antioxidant . The presence of bromo and fluoro groups in 4-Bromo-3'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone would likely confer unique physical and chemical properties, such as solubility, melting point, and reactivity, which would need to be empirically determined.

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

4-Bromo-2-fluorobenzaldehyde, a compound related to 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone, has been used in the synthesis of various organic compounds. For instance, it has been treated with substituted hydroxy acetophenones to yield chalcones, which are then converted into other compounds like benzothiazepines and pyrazolines. These processes are crucial for the development of organic synthesis methodologies (Jagadhani, Kundlikar, & Karale, 2015).

Nanoparticle Production and Fluorescence Emission

Bromine and fluorine-containing compounds have been used in the development of bright, emission-tuned nanoparticles. These nanoparticles, derived from heterodifunctional polyfluorene building blocks, exhibit high fluorescence emission. The involvement of compounds like 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone in such processes is significant for the advancement of nanotechnology and material science (Fischer, Baier, & Mecking, 2013).

Photodynamic Therapy for Cancer Treatment

Compounds structurally similar to 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone have been synthesized and characterized for potential use in photodynamic therapy. Their properties, such as high singlet oxygen quantum yield and good fluorescence, are crucial for their effectiveness as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Antibacterial Applications

Various bromophenol derivatives, which are closely related to the chemical structure of interest, have shown potent DPPH radical scavenging activity. This suggests their potential application as natural antioxidants in food and pharmaceutical industries. Similarly, compounds derived from bromination of related structures have exhibited significant in vitro antibacterial and antifungal activities (Li, Li, Ji, & Wang, 2008), (Pundeer, Sushma, Kiran, Sharma, Aneja, & Prakash, 2013).

Electroanalytical Studies

Aminohalogenbenzophenones, which include compounds like 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone, have been studied for their electroanalytical properties. These studies are significant for understanding the electrochemical behavior of such compounds, which can have implications in various scientific and industrial applications (Fernandez, Alonso, Jiménez, & Rodriguez, 1995).

Fluorophore Studies for Aluminium(III) Detection

Research involving fluorophores for selective Al3+ detection, which may utilize structures similar to 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone, is important for developing sensitive detection methods for specific metal ions. Such studies contribute to advancements in analytical chemistry and environmental monitoring (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Biodegradation Studies

Studies on the biodegradation of compounds related to 4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone provide insights into the environmental fate and microbial breakdown of halogenated organic compounds. This research is essential for understanding the ecological impact and potential remediation strategies for such compounds (Schmidt, Wittich, Erdmann, Wilkes, Francke, & Fortnagel, 1992).

Safety And Hazards

properties

IUPAC Name |

(4-bromo-2-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrFO3/c17-12-4-5-13(14(18)9-12)15(19)10-2-1-3-11(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZPOIVKXKZKOS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645077 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone | |

CAS RN |

898759-37-0 |

Source

|

| Record name | (4-Bromo-2-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.